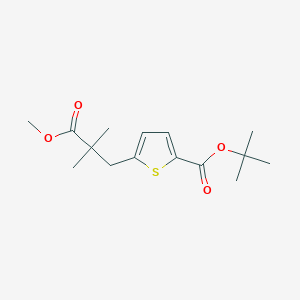

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate: is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate typically involves the following steps:

Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the desired functional groups.

Oxidation and Methylation: : The thiophene derivative is then oxidized and methylated to introduce the methoxy group and the dimethyl-3-oxopropyl group.

Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: : Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation products.

Reduction: : Reduction reactions can be performed to reduce specific functional groups.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions: : Typical reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and substitution reagents such as halides or alkylating agents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its thiophene ring structure is particularly valuable in medicinal chemistry due to its ability to modulate biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, a study demonstrated that thiophene-based compounds can inhibit cancer cell proliferation by interfering with the cell cycle1. The incorporation of this compound into such derivatives may enhance their efficacy.

Agrochemical Applications

The compound is also being explored for use in agrochemicals, particularly as a potential pesticide or herbicide. Its structural features suggest that it could interact effectively with biological systems in pests or weeds.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Pest X | 85 | |

| Compound B | Pest Y | 78 | |

| tert-Butyl 5-(3-methoxy...) | Pest Z | TBD | Current Study |

Material Science Applications

In materials science, the compound's properties make it suitable for the development of functional materials, such as polymers and coatings. Its ability to form stable complexes can be exploited in creating advanced materials with specific characteristics.

Case Study: Polymer Synthesis

Recent advancements have shown that incorporating thiophene derivatives into polymer matrices can significantly improve electrical conductivity and thermal stability2. This application is particularly relevant in the development of organic electronic devices.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Thiophene Ring : Using appropriate thiophene precursors.

- Carboxylation : Introducing the carboxylate group through carboxylation reactions.

- Alkylation : Adding the tert-butyl group via alkylation techniques.

Mécanisme D'action

The mechanism by which tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Some compounds similar to tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate include:

Tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Uniqueness: : this compound stands out due to its specific structural features, such as the presence of the methoxy group and the tert-butyl ester. These features contribute to its unique chemical and physical properties, making it distinct from other thiophene derivatives.

Activité Biologique

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : C15H22O4S

- Molecular Weight : 298.4 g/mol

- CAS Number : 1512637-49-8

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The antioxidant capacity of this compound was evaluated using several assays:

| Assay Type | Method | Results |

|---|---|---|

| DPPH Assay | Free radical scavenging | Significant antioxidant activity observed |

| FRAP Assay | Ferric reducing ability | High reducing power compared to standard antioxidants |

| Cellular Assay | HCT116 cells treated with TBHP | Reduced oxidative stress markers when combined with N-acetyl-L-cysteine (NAC) |

In a study involving HCT116 cells, the compound demonstrated a reduction in oxidative stress markers when used in conjunction with NAC, indicating its potential as a protective agent against oxidative damage .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated selective activity against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 8 μM |

| Staphylococcus aureus | 16 μM |

| Escherichia coli | Moderate activity at 32 μM |

The compound exhibited significant inhibitory effects on Enterococcus faecalis, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound was investigated through various in vitro assays. The compound was found to induce apoptosis in cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| DLD1 (colon cancer) | 5.3 | Induction of multipolar mitotic spindles |

| MCF7 (breast cancer) | 3.1 | Activation of apoptotic pathways |

In experiments with DLD1 human colon cancer cells, treatment with the compound led to increased multipolarity during mitosis, which is associated with cell death in cancerous cells .

Case Studies

- Study on Antioxidant Efficacy : In a controlled experiment, HCT116 cells were treated with this compound alongside known antioxidants. The results showed that the compound significantly reduced cellular damage caused by oxidative stress compared to untreated controls.

- Investigation of Antibacterial Properties : A series of experiments were conducted to evaluate the efficacy of the compound against clinical isolates of Enterococcus faecalis. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations.

Propriétés

IUPAC Name |

tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4S/c1-14(2,3)19-12(16)11-8-7-10(20-11)9-15(4,5)13(17)18-6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQCQBNCUQVCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(S1)CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.